molecular formula C20H23N5OS B10929030 (5Z)-5-benzylidene-2-{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Cat. No.: B10929030
M. Wt: 381.5 g/mol
InChI Key: FFTLZXLRFGHZEA-PDGQHHTCSA-N
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Description

2-{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a pyrazole group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the piperazine and pyrazole groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE
  • 2-{4-[(1-ETHYL-1H-IMIDAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE

Uniqueness

Compared to similar compounds, 2-{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-(PHENYLMETHYLENE)-1,3-THIAZOL-4-ONE stands out due to its specific structural features, which may confer unique biological activities or chemical reactivity. Its combination of a pyrazole group with a thiazole ring and piperazine moiety provides a distinct scaffold for further functionalization and study.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C20H23N5OS/c1-2-25-15-17(13-21-25)14-23-8-10-24(11-9-23)20-22-19(26)18(27-20)12-16-6-4-3-5-7-16/h3-7,12-13,15H,2,8-11,14H2,1H3/b18-12-

InChI Key

FFTLZXLRFGHZEA-PDGQHHTCSA-N

Isomeric SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3

Origin of Product

United States

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